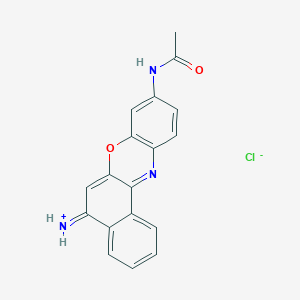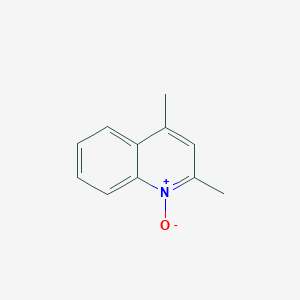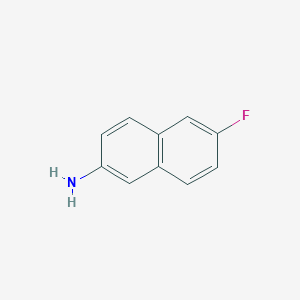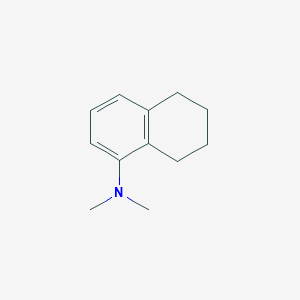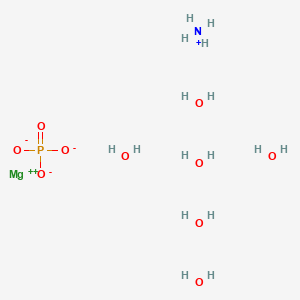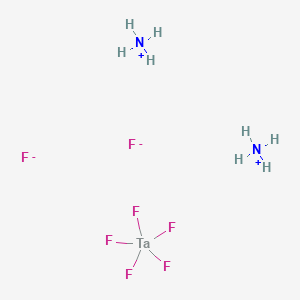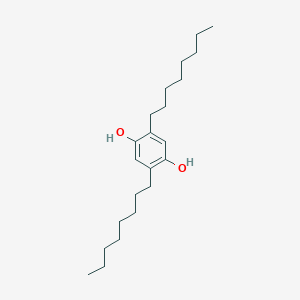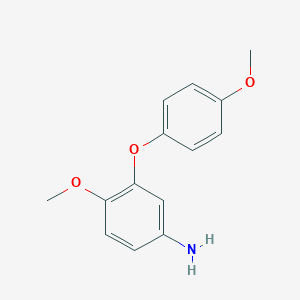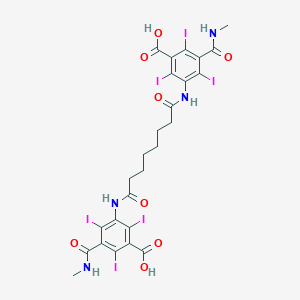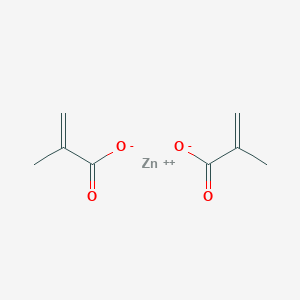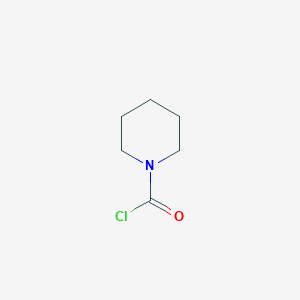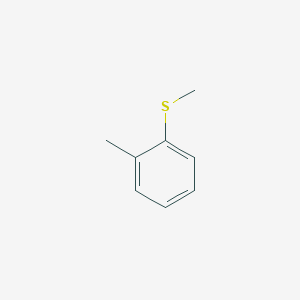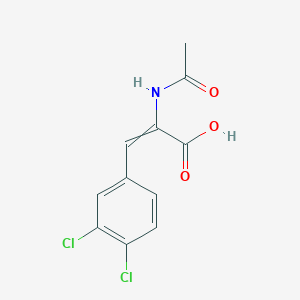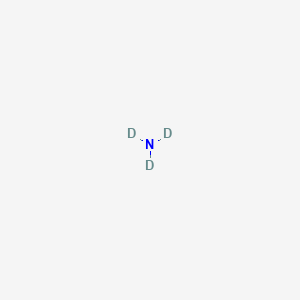![molecular formula C11H10N2O4 B076894 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one CAS No. 14532-33-3](/img/structure/B76894.png)
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one, also known as HAMI 3379, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the family of isoxazoles, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
生化和生理效应
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been found to reduce the levels of inflammatory cytokines and increase the activity of antioxidant enzymes in cells. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379. One potential area of research is the development of novel derivatives of the compound with improved pharmacological properties. In addition, further studies are needed to fully elucidate the mechanism of action of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 and its potential therapeutic applications in various diseases. Finally, the safety and efficacy of the compound need to be evaluated in clinical trials before it can be considered for use in humans.
In conclusion, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 is a synthetic compound that has shown promise as a potential therapeutic agent for various diseases. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 and its derivatives for the treatment of human diseases.
合成方法
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 can be synthesized through a multistep process involving the reaction of 5-hydroxy-3-methylisoxazole-4-carboxaldehyde with allylamine, followed by cyclization with acetic anhydride and deprotection with hydrochloric acid. The final product is obtained after purification through column chromatography.
科学研究应用
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
14532-33-3 |
|---|---|
产品名称 |
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one |
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC 名称 |
3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H10N2O4/c1-6-8(10(14)16-12-6)4-3-5-9-7(2)13-17-11(9)15/h3-5,12H,1-2H3 |
InChI 键 |
VZFSNNVUKMJFNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C |
规范 SMILES |
CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C |
其他 CAS 编号 |
14532-33-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



